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Introduction
LY2874455 is an orally bioavailable, potent, and selective pan-fibroblast growth factor receptor

(FGFR) inhibitor that targets FGFR1, FGFR2, FGFR3, and FGFR4.[1] The FGFR signaling

pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its

dysregulation is implicated in various malignancies.[2][3] While LY2874455 has shown anti-

tumor activity as a monotherapy in preclinical models, its synergistic potential with conventional

chemotherapy agents is an area of active investigation.[1][4] This guide provides a comparative

overview of the synergistic effects of LY2874455 and other FGFR inhibitors with chemotherapy,

supported by preclinical experimental data.

Synergistic Effects of FGFR Inhibitors with
Chemotherapy
Preclinical studies have demonstrated that combining FGFR inhibitors with chemotherapy can

lead to enhanced anti-tumor efficacy compared to either agent alone. This synergy is observed

across different cancer types and with various chemotherapy drugs.
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Combination with Taxanes in Non-Small Cell Lung
Cancer (NSCLC)
In a preclinical study involving NSCLC cell lines without deregulated FGFR expression, the

selective FGFR1-3 inhibitor AZD4547 significantly enhanced the sensitivity of these cells to

nab-paclitaxel.[5] The combination of AZD4547 and nab-paclitaxel resulted in synergistic anti-

tumor effects both in vitro and in vivo.[5][6]

Table 1: In Vitro Efficacy of AZD4547 in Combination with Nab-Paclitaxel in NSCLC Cell

Lines[7]

Cell Line Treatment IC50 (µM) of Nab-Paclitaxel

A549 Nab-Paclitaxel alone ~0.02

Nab-Paclitaxel + 5 µM

AZD4547
~0.005

PC9 Nab-Paclitaxel alone ~0.06

Nab-Paclitaxel + 5 µM

AZD4547
~0.015

Combination with Taxanes in Gastric Cancer
A study investigating the combination of the multi-kinase inhibitor dovitinib (which targets

FGFR, VEGFR, and PDGFR) with nab-paclitaxel in preclinical models of gastric cancer

demonstrated an additive effect on tumor growth inhibition.[8] In a subcutaneous xenograft

model using MKN-45 gastric cancer cells, the combination therapy resulted in tumor

regression.[8]

Table 2: In Vivo Tumor Growth Inhibition with Dovitinib and Nab-Paclitaxel in a Gastric Cancer

Xenograft Model[8]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9950728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9950728/
https://www.researchgate.net/publication/368417564_FGFR_inhibitors_combined_with_nab-paclitaxel_-_A_promising_strategy_to_treat_non-small_cell_lung_cancer_and_overcome_resistance
https://www.researchgate.net/figure/AZD4547-combined-with-nab-PTX-significantly-inhibited-cell-proliferation-in-vitro-A_fig1_368417564
https://pmc.ncbi.nlm.nih.gov/articles/PMC8726643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8726643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8726643/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment Group Tumor Growth Inhibition (%)

Control 0

Dovitinib (20 mg/kg, oral, daily) 76

Nab-Paclitaxel (15 mg/kg, i.v., weekly) 75

Dovitinib + Nab-Paclitaxel >100 (regression)

Synergistic Effects of LY2874455 with Radiotherapy
While direct data on LY2874455 with chemotherapy is limited, a study on its combination with

ionizing radiation provides strong evidence of its synergistic potential. In radioresistant human

cancer cell lines (H1703, A549, and H1299), LY2874455 demonstrated a significant

radiosensitizing effect.[1][9][10]

Table 3: Radiosensitizing Effect of LY2874455 in Human Cancer Cell Lines[9]

Cell Line Treatment Surviving Fraction at 4 Gy

A549 X-rays alone ~0.6

X-rays + 100 nM LY2874455 ~0.3

H1299 X-rays alone ~0.7

X-rays + 100 nM LY2874455 ~0.4

H1703 X-rays alone ~0.5

X-rays + 100 nM LY2874455 ~0.35

In an in vivo xenograft model using A549 cells, the combination of LY2874455 and X-rays led

to significantly greater suppression of tumor growth than either treatment alone.[9]

Signaling Pathways and Mechanisms of Synergy
The synergistic effects of FGFR inhibitors with chemotherapy and radiotherapy are believed to

be mediated through the modulation of key signaling pathways involved in cell survival,
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proliferation, and DNA damage repair.

The binding of FGF ligands to FGFRs activates downstream signaling cascades, primarily the

RAS/MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation and survival.[2][3]

[11] Chemotherapy-induced DNA damage can, in some cases, lead to the activation of these

pro-survival pathways, thereby limiting the efficacy of the treatment.

By inhibiting FGFR, LY2874455 and other similar inhibitors can block these survival signals,

making cancer cells more susceptible to the cytotoxic effects of chemotherapy and radiation.

Studies with dovitinib and AZD4547 in combination with nab-paclitaxel have shown a significant

reduction in the phosphorylation of downstream effectors like ERK and AKT.[5][8]
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Caption: FGFR signaling pathway and points of intervention by LY2874455 and chemotherapy.
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Experimental Protocols
In Vitro Cell Proliferation and Synergy Analysis

Cell Culture: Human cancer cell lines (e.g., A549, PC9 for NSCLC; MKN-45 for gastric

cancer) are cultured in appropriate media supplemented with fetal bovine serum and

antibiotics.

Drug Treatment: Cells are seeded in 96-well plates and treated with a dose range of the

FGFR inhibitor (e.g., LY2874455, AZD4547, or dovitinib), the chemotherapeutic agent (e.g.,

nab-paclitaxel), or the combination of both for a specified period (e.g., 72 hours).

Viability Assay: Cell viability is assessed using a colorimetric assay such as MTT or a

luminescence-based assay like CellTiter-Glo.

Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay

method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect,

and a CI greater than 1 indicates antagonism.
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Caption: Workflow for in vitro synergy assessment of LY2874455 and chemotherapy.

In Vivo Xenograft Studies
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Animal Models: Immunocompromised mice (e.g., NOD-scid or nude mice) are used.[1][8]

Tumor Implantation: Human cancer cells are subcutaneously injected into the flanks of the

mice.

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized

into treatment groups: vehicle control, FGFR inhibitor alone, chemotherapy alone, and the

combination.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size, and tumors are excised for further analysis (e.g., immunohistochemistry for proliferation

and apoptosis markers).
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Caption: Workflow for in vivo assessment of LY2874455 and chemotherapy synergy.

Conclusion
The available preclinical data strongly suggest that combining the pan-FGFR inhibitor

LY2874455 with conventional chemotherapy or radiotherapy holds significant therapeutic

potential. The synergistic or additive anti-tumor effects observed with other FGFR inhibitors in

combination with chemotherapy provide a solid rationale for further investigation of LY2874455
in similar combination regimens. The primary mechanism underlying this synergy is likely the

abrogation of pro-survival signaling pathways by the FGFR inhibitor, thereby sensitizing cancer

cells to the cytotoxic effects of chemotherapy. Further preclinical studies with direct

comparisons and detailed mechanistic investigations are warranted to optimize combination

strategies for clinical translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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